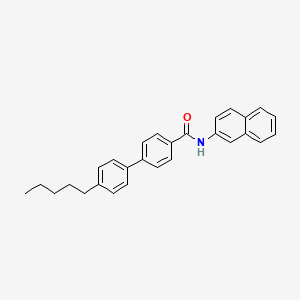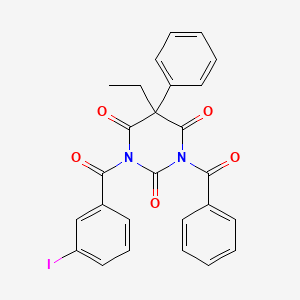
N-2-naphthyl-4'-pentyl-4-biphenylcarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2-naphthyl-4'-pentyl-4-biphenylcarboxamide, also known as NPBC, is a synthetic compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It was first synthesized in 1996 by a group of researchers led by Dr. Masataka Majima at the University of Tokyo. Since then, NPBC has been extensively studied for its potential therapeutic applications in various fields, including cancer research, immunology, and neuroscience.
Wirkmechanismus
The exact mechanism of action of N-2-naphthyl-4'-pentyl-4-biphenylcarboxamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. N-2-naphthyl-4'-pentyl-4-biphenylcarboxamide has also been shown to modulate the expression and activity of various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects
N-2-naphthyl-4'-pentyl-4-biphenylcarboxamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, immunomodulatory, and neuroprotective effects. In vitro and in vivo studies have demonstrated that N-2-naphthyl-4'-pentyl-4-biphenylcarboxamide can inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and reduce the infiltration of immune cells into inflamed tissues. N-2-naphthyl-4'-pentyl-4-biphenylcarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the formation of new blood vessels, which are essential for tumor growth and metastasis. In addition, N-2-naphthyl-4'-pentyl-4-biphenylcarboxamide has been shown to enhance the survival and differentiation of neural stem cells and to protect neurons from damage caused by oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-2-naphthyl-4'-pentyl-4-biphenylcarboxamide in lab experiments is its relatively low toxicity and high solubility in water and organic solvents, which makes it easy to administer and manipulate in vitro and in vivo. N-2-naphthyl-4'-pentyl-4-biphenylcarboxamide is also relatively stable and can be stored for long periods of time without degradation. However, one of the limitations of using N-2-naphthyl-4'-pentyl-4-biphenylcarboxamide is its relatively low potency compared to other NSAIDs, which may require higher doses to achieve therapeutic effects. In addition, the exact mechanism of action of N-2-naphthyl-4'-pentyl-4-biphenylcarboxamide is not fully understood, which may limit its potential applications in certain fields.
Zukünftige Richtungen
Despite the extensive research on N-2-naphthyl-4'-pentyl-4-biphenylcarboxamide, there are still many unanswered questions and potential applications that warrant further investigation. Some of the future directions for research on N-2-naphthyl-4'-pentyl-4-biphenylcarboxamide include:
1. Exploring the potential use of N-2-naphthyl-4'-pentyl-4-biphenylcarboxamide as a therapeutic agent for various types of cancer, including those that are resistant to conventional chemotherapy and radiation therapy.
2. Investigating the role of N-2-naphthyl-4'-pentyl-4-biphenylcarboxamide in modulating the activity of immune cells and its potential use as an immunomodulatory agent for the treatment of autoimmune diseases and transplant rejection.
3. Examining the neuroprotective effects of N-2-naphthyl-4'-pentyl-4-biphenylcarboxamide and its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
4. Investigating the potential use of N-2-naphthyl-4'-pentyl-4-biphenylcarboxamide as a tool to study the role of COX-2 and other signaling pathways in various physiological and pathological processes.
5. Optimizing the synthesis method of N-2-naphthyl-4'-pentyl-4-biphenylcarboxamide to improve its potency and selectivity for specific targets.
Synthesemethoden
N-2-naphthyl-4'-pentyl-4-biphenylcarboxamide is synthesized through a multi-step process that involves the reaction of 2-naphthylamine with 4-pentylbenzoic acid in the presence of a catalyst. The resulting intermediate is then reacted with biphenyl-4-carbonyl chloride to form N-2-naphthyl-4'-pentyl-4-biphenylcarboxamide. The synthesis method is relatively simple and can be easily scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
N-2-naphthyl-4'-pentyl-4-biphenylcarboxamide has been widely used as a research tool in various scientific fields. In cancer research, N-2-naphthyl-4'-pentyl-4-biphenylcarboxamide has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and colon cancer cells. In immunology, N-2-naphthyl-4'-pentyl-4-biphenylcarboxamide has been found to modulate the activity of immune cells, such as T cells and macrophages, and to suppress the production of inflammatory cytokines. In neuroscience, N-2-naphthyl-4'-pentyl-4-biphenylcarboxamide has been shown to enhance the survival and differentiation of neural stem cells and to promote the regeneration of damaged neurons.
Eigenschaften
IUPAC Name |
N-naphthalen-2-yl-4-(4-pentylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO/c1-2-3-4-7-21-10-12-23(13-11-21)24-14-16-25(17-15-24)28(30)29-27-19-18-22-8-5-6-9-26(22)20-27/h5-6,8-20H,2-4,7H2,1H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNMHSYSHWTAMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-ethoxyphenyl){2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amine](/img/structure/B5136342.png)
![4-(5-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]methyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B5136348.png)

![N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-(1H-indol-1-yl)-N-methylethanamine](/img/structure/B5136357.png)

![1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene](/img/structure/B5136366.png)
![6-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5136372.png)
![5-chloro-N-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-2-pyridinamine](/img/structure/B5136385.png)


![5-(3,4,5-trimethoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5136407.png)
![benzyl 2-{[(4-bromophenyl)amino]carbonyl}-4-hydroxy-1-pyrrolidinecarboxylate](/img/structure/B5136413.png)
![(3,5-dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B5136429.png)
![5-(2,5-dimethoxyphenyl)-1-methyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5136436.png)